Z-LL-Nva-CHO

Descripción general

Descripción

Z-LL-Nva-CHO, also known as MG-115, is a potent and reversible inhibitor of proteasome, with K i s of 21 nM and 35 nM for 20S and 26S proteasome, respectively . It specifically inhibits the chymotrypsin-like activity of the proteasome and induces p53-dependent apoptosis .

Synthesis Analysis

While specific synthesis details for Z-LL-Nva-CHO were not found, it’s worth noting that metabolic engineering of CHO cells has been explored for the development of a robust protein production platform .Molecular Structure Analysis

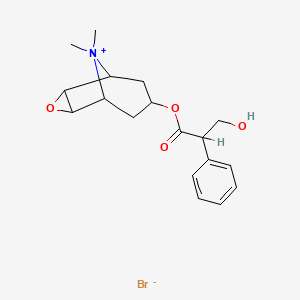

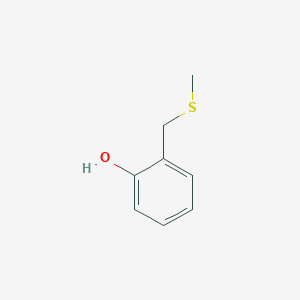

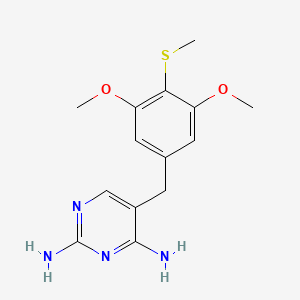

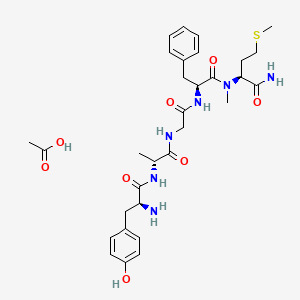

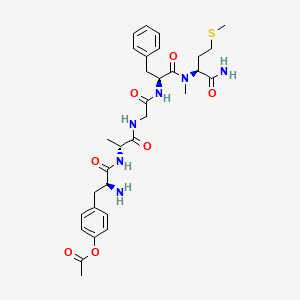

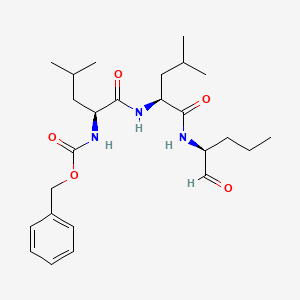

Z-LL-Nva-CHO contains a total of 72 bonds; 33 non-H bonds, 10 multiple bonds, 15 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aldehyde .Chemical Reactions Analysis

MG-115 is a potent, reversible peptide aldehyde inhibitor of proteasome chymotrypsin-like and caspase-like activities. It induces p53 dependent apoptosis. Blockade of proteasomal degradation by MG115 can activate autophagy .Physical And Chemical Properties Analysis

Z-LL-Nva-CHO has a molecular weight of 461.6 g/mol . It is a solid substance and its solubility is ≥23.08 mg/mL in DMSO, insoluble in H2O, and ≥26.5 mg/mL in EtOH .Aplicaciones Científicas De Investigación

Cancer Research

Results : Studies have shown that treatment with Z-LL-Nva-CHO leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and induction of apoptosis in cancer cells. The Ki values for inhibition are 21 nM for the 20S proteasome and 35 nM for the 26S proteasome .

Neurodegenerative Disease Studies

Results : The inhibitor has been found to cause an increase in protein aggregates within the cells, mimicking the conditions seen in neurodegenerative diseases. This helps in identifying potential therapeutic targets .

Immunology

Results : The results indicate that proteasome inhibition alters the repertoire of peptides presented, which can affect T-cell recognition and immune response .

Cell Biology

Results : Disruption of the UPS by Z-LL-Nva-CHO has been shown to affect multiple cellular processes, including signal transduction and the regulation of protein levels .

Molecular Biology

Results : The application of Z-LL-Nva-CHO has allowed for the identification of proteins that are rapidly degraded by the proteasome and those that are more stable, providing insights into protein lifecycles .

Drug Development

Results : Findings suggest that proteasome inhibitors like Z-LL-Nva-CHO can be effective in treating diseases where protein degradation plays a key role, leading to the development of drugs such as bortezomib .

Monoclonal Antibody Production

Results : Recent advances have focused on improving the efficiency and yield of mAb production in CHO cells, which is vital for meeting the increasing demand for biosimilar mAbs .

Photocatalysis Research

Results : These photocatalysts aim to improve redox ability and carrier separation, which could lead to advancements in energy conversion and environmental remediation .

mRNA Modification

Results : Such modifications can result in mRNA that is less likely to trigger an immune response and has enhanced efficiency in protein translation, which is beneficial for gene therapies and vaccine development .

Proteasome Inhibition and Autophagy

Results : Findings indicate that blockade of the ubiquitin-proteasome system (UPS) by Z-LL-Nva-CHO activates autophagy, suggesting a compensatory mechanism in protein degradation .

Lysosome Destabilization Studies

Results : Research has shown that proteasome inhibition can lead to lysosome rupture and necrotic cell death, providing insights into lysosome-destabilizing conditions .

Investigation of P-glycoprotein Degradation

Results : Studies reveal that inhibiting the proteasome affects the degradation of P-glycoprotein, highlighting the role of the proteasome in drug resistance mechanisms .

Propiedades

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJRGURBLQWEOU-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432100 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-LL-Nva-CHO | |

CAS RN |

133407-86-0 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.